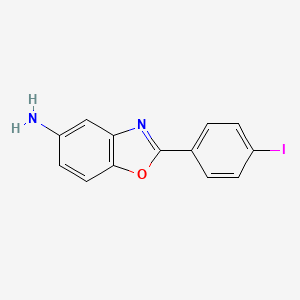
2-(4-Iodophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Antimicrobial Activities : Research on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives has been conducted. These derivatives include compounds like 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, showing potential in the study of antimicrobial properties (Bektaş et al., 2007).
Structural Analysis and Coordination Compounds : A novel compound, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, was synthesized and analyzed for its potential in forming coordination compounds, which could be relevant for applications in chemical synthesis and materials science (Téllez et al., 2013).
Metal-Free Route to 2-Aminobenzoxazoles : A study demonstrated a metal-free method for the oxidative amination of benzoxazoles, providing an environmentally friendly approach to forming C-N bonds. This methodology can be applied to synthesize therapeutically active benzoxazoles (Lamani & Prabhu, 2011).
Evaluation as Anticancer Agents : Novel 2-(4-aminophenyl)benzothiazoles have been studied for their antitumor properties, indicating the potential of related benzoxazole derivatives in cancer research (Bradshaw et al., 2002).
Polymer Synthesis and Properties : The synthesis of novel aromatic poly(ether-imide) with benzazole pendent groups has been explored. This research is significant for the development of high-performance polymers with potential applications in various industries (Toiserkani, 2011).
Electrochemically Initiated Oxidative Amination : An electrochemical approach to the coupling of benzoxazoles and amines was developed, offering a more sustainable and efficient method for synthesizing 2-aminobenzoxazoles (Gao et al., 2014).
作用機序
Target of Action
A related compound, 2,5-dimethoxy-4-iodoamphetamine (doi), has been found to have a high affinity for the 5-ht2a, 5-ht2b, and 5-ht2c receptors .
Mode of Action
Doi, a related compound, acts as an agonist at the 5-ht2a receptor . This suggests that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
The related compound doi is known to affect learning and memory in animals , suggesting that this compound might influence similar pathways.
Pharmacokinetics
A study on a related compound, apixaban, mentions that it has good bioavailability and a rapid onset and offset of action . This might suggest similar ADME properties for this compound.
Result of Action
The related compound doi has been found to produce an anxiolytic-like profile in animal models , suggesting that this compound might have similar effects.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that the compound is structurally similar to tetrazolium salts , which are commonly used in biochemical assays due to their ability to be reduced to formazan dyes . This suggests that 2-(4-Iodophenyl)-1,3-benzoxazol-5-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that similar compounds can have toxic effects on prokaryotic cells . This toxicity may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that similar compounds can act as electron acceptors in redox reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that similar compounds can have toxic effects on prokaryotic cells within a timescale of less than 1 hour . This suggests that this compound may have similar temporal effects, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that similar compounds can have toxic effects on prokaryotic cells . This suggests that this compound may have similar dosage effects, potentially involving threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that similar compounds can act as electron acceptors in redox reactions . This suggests that this compound may be involved in similar metabolic pathways, potentially involving interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that similar compounds can be reduced extracellularly . This suggests that this compound may be transported and distributed in a similar manner, potentially involving interactions with transporters or binding proteins and effects on its localization or accumulation.
Subcellular Localization
It is known that similar compounds can be reduced extracellularly . This suggests that this compound may have a similar subcellular localization, potentially involving targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
2-(4-iodophenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJLCZLHZBJOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

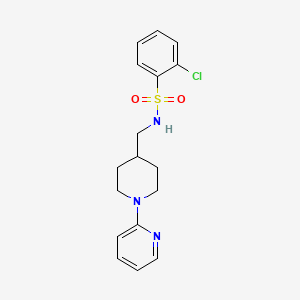
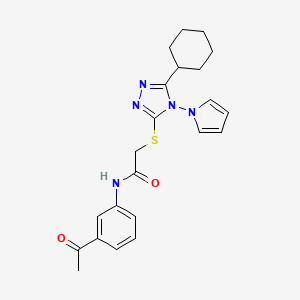
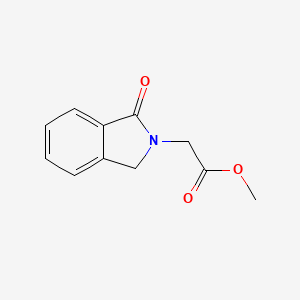
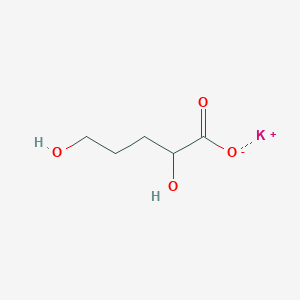

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
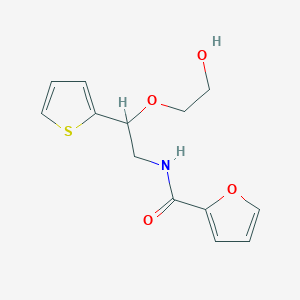
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
![Methyl 2-[4-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2411403.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)
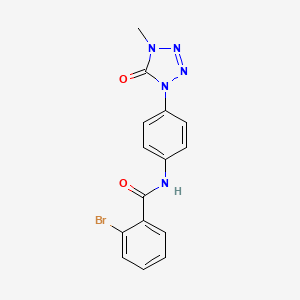
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2411407.png)

